molecular formula C16H18ClFN2O3S B4460583 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole

3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole

Cat. No. B4460583
M. Wt: 372.8 g/mol
InChI Key: KTUKENMBYNIQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole, also known as CPI-444, is a small molecule inhibitor that has gained significant attention in the field of cancer immunotherapy. CPI-444 has been shown to block the activity of the adenosine A2A receptor, which is known to play a key role in suppressing the immune system's response to cancer cells.

Mechanism of Action

3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole works by blocking the activity of the adenosine A2A receptor, which is known to play a key role in suppressing the immune system's response to cancer cells. When the A2A receptor is activated, it leads to the production of cyclic AMP, which in turn inhibits the activity of immune cells. By blocking the A2A receptor, 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole allows immune cells to better recognize and attack cancer cells.
Biochemical and Physiological Effects
3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been shown to have a number of biochemical and physiological effects. In preclinical studies, 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been shown to enhance the activity of immune cells, including T cells and natural killer cells. 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has also been shown to reduce the number of regulatory T cells, which can suppress the immune response. In addition, 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been shown to enhance the production of cytokines, which are important signaling molecules that help regulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole for lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to more precisely study the role of this receptor in cancer immunotherapy. However, one limitation of 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole is its relatively low solubility, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research on 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole. One area of interest is the use of 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole in combination with other immunotherapies, such as checkpoint inhibitors. Another potential direction is the development of new analogs of 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanisms underlying the activity of 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole and its potential use in the treatment of cancer.

Scientific Research Applications

3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been extensively studied for its potential use in cancer immunotherapy. In preclinical studies, 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole has been shown to enhance the anti-tumor activity of immune cells and improve the response to checkpoint inhibitors. 3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole is currently being evaluated in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, renal cell carcinoma, and melanoma.

properties

IUPAC Name

3-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]-5-propyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O3S/c1-2-4-11-9-15(19-23-11)16-5-3-8-20(16)24(21,22)12-6-7-14(18)13(17)10-12/h6-7,9-10,16H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUKENMBYNIQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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